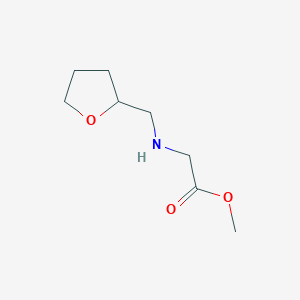
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate, also known as Glycine, N-[(tetrahydro-2-furanyl)methyl]-, methyl ester, is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a glycine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate typically involves the esterification of glycine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of yield, purity, and scalability . These processes often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
科学的研究の応用
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl ((tetrahydrofuran-2-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Methyl tetrahydrofuran: A solvent with similar structural features but different chemical properties.
Tetrahydrofurfuryl methacrylate: Used in polymer synthesis and has a similar tetrahydrofuran ring.
2-Methyltetrahydrofuran: A solvent used in organic synthesis with a similar ring structure.
Uniqueness
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is unique due to its combination of a tetrahydrofuran ring and a glycine derivative, which imparts distinct chemical reactivity and biological activity . This uniqueness makes it valuable in various research and industrial applications.
生物活性
Methyl ((tetrahydrofuran-2-yl)methyl)glycinate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with glycine methyl esters. The process can be optimized for yield and purity through various organic synthesis techniques, including:
- Refluxing in organic solvents
- Column chromatography for purification
- Nuclear Magnetic Resonance (NMR) for structural confirmation
Biological Activity Overview
This compound exhibits several biological activities, which can be categorized as follows:
- Antimicrobial Activity
- Cytotoxicity
- Cooling Sensation
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress through ROS generation can trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition : Glycine derivatives can inhibit specific enzymes involved in cellular metabolism, impacting cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
methyl 2-(oxolan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3 |
InChIキー |
WKBRUTKHRZTWIA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















